REACTION_CXSMILES
|
[CH3:1][C:2](C)([O-])[CH3:3].[K+].[Br:7][C:8]1[CH:9]=[CH:10][C:11](=[O:14])[NH:12][CH:13]=1.C(=O)([O-])[O-].[K+].[K+].BrC(C)C>COCCOC>[Br:7][C:8]1[CH:9]=[CH:10][C:11](=[O:14])[N:12]([CH:2]([CH3:3])[CH3:1])[CH:13]=1 |f:0.1,3.4.5|
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Name
|
|
Quantity
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18.63 mL
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
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BrC=1C=CC(NC1)=O
|
Name
|
|
Quantity
|
247.5 mL
|
Type
|
solvent
|
Smiles
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COCCOC
|
Name
|
|
Quantity
|
13.76 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
26.7 mL
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Type
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reactant
|
Smiles
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BrC(C)C
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
the mixture stirred at ambient temperature for 30 minutes
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
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the reaction mixture heated
|
Type
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TEMPERATURE
|
Details
|
at reflux for 64 hours
|
Duration
|
64 h
|
Type
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FILTRATION
|
Details
|
The reaction mixture was filtered
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Type
|
CUSTOM
|
Details
|
to remove the resultant precipitate
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was recrystalised from DCM/hexane
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC(N(C1)C(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19.1 g | |
YIELD: PERCENTYIELD | 62% | |
YIELD: CALCULATEDPERCENTYIELD | 62.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |